molecular formula C13H13BrN2O2 B258326 1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole

1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B258326
M. Wt: 309.16 g/mol
InChI Key: LEBYTPACTAJMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole, also known as BML-275, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of pyrazole-based compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of various enzymes involved in the regulation of cellular processes. It inhibits the activity of IKK and AMPK, which are involved in the regulation of immune responses, inflammation, and cell growth and metabolism, respectively.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects, including inhibition of inflammation, cell growth, and glucose production. It has also been shown to improve insulin sensitivity and reduce glucose levels in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its well-defined chemical structure, high purity, and availability from commercial sources. However, it also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole. One area of interest is the development of more potent and selective inhibitors of IKK and AMPK, which could lead to the development of more effective anti-inflammatory, anti-cancer, and anti-diabetic drugs. Another area of interest is the investigation of the potential therapeutic applications of 1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new synthetic methods for 1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole and related compounds could lead to the discovery of novel drugs with improved pharmacological properties.

Synthesis Methods

1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized through a multistep process involving the reaction of 3-bromo-4-methoxybenzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and subsequent reduction of the resulting intermediate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme, IκB kinase (IKK), which is responsible for the activation of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. Inhibition of the NF-κB pathway by 1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to be effective in reducing inflammation in various animal models.
1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has also been found to exhibit anti-cancer properties by inhibiting the activity of the enzyme, AMP-activated protein kinase (AMPK), which is involved in the regulation of cell growth and metabolism. Inhibition of AMPK by 1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to be effective in reducing the growth of cancer cells in vitro and in vivo.
In addition, 1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has been found to exhibit anti-diabetic properties by improving insulin sensitivity and reducing glucose levels in animal models of type 2 diabetes. This effect is believed to be mediated by the activation of the enzyme, 5'-AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism.

properties

Product Name

1-(3-bromo-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C13H13BrN2O2/c1-8-6-9(2)16(15-8)13(17)10-4-5-12(18-3)11(14)7-10/h4-7H,1-3H3

InChI Key

LEBYTPACTAJMOT-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)OC)Br)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)OC)Br)C

Origin of Product

United States

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